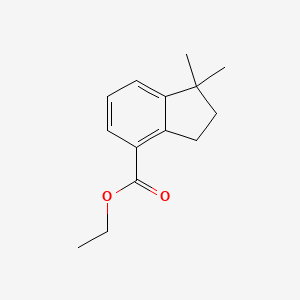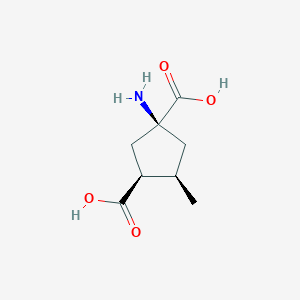
(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid is a chiral cyclopentane derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid typically involves multi-step organic synthesis
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and chiral resolution are often employed to achieve the desired stereochemistry and functional groups.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: This compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to certain biomolecules allows it to interact with specific biological targets.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
- (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid shares structural similarities with other cyclopentane derivatives, such as (1S,3S,4R)-1-amino-4-ethylcyclopentane-1,3-dicarboxylic acid and (1S,3S,4R)-1-amino-4-propylcyclopentane-1,3-dicarboxylic acid.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo selective reactions and interact with specific biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
207983-52-6 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-2-8(9,7(12)13)3-5(4)6(10)11/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8+/m1/s1 |
Clé InChI |
MNPGBORAEOEJGW-FOHZUACHSA-N |
SMILES isomérique |
C[C@@H]1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
SMILES canonique |
CC1CC(CC1C(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


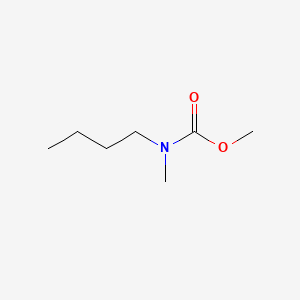
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
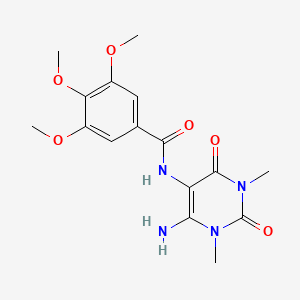
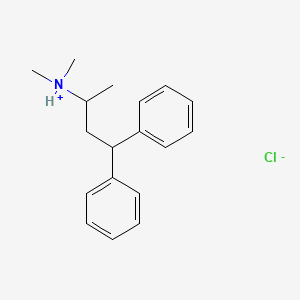
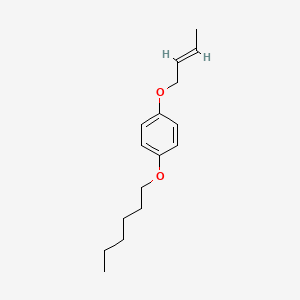
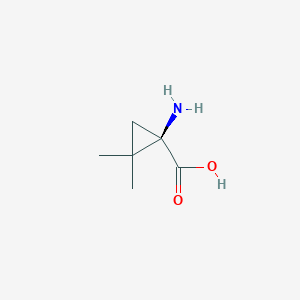
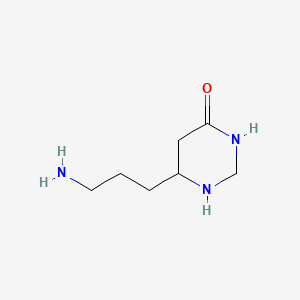

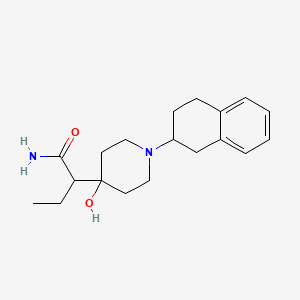
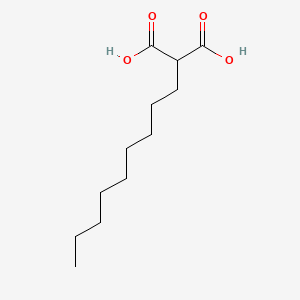
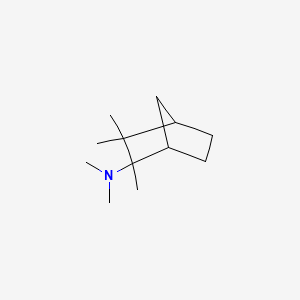
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)

